molecular formula C17H29N B2649568 [1-(4-Methylphenyl)ethyl](octyl)amine CAS No. 160254-22-8

[1-(4-Methylphenyl)ethyl](octyl)amine

Cat. No.: B2649568
CAS No.: 160254-22-8
M. Wt: 247.426
InChI Key: ABGMVYNODOXUIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylphenyl)ethylamine is an organic compound with the molecular formula C17H29N It is a derivative of phenethylamine, where the phenyl group is substituted with a methyl group at the para position and an octyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)ethylamine can be achieved through several methods. One common approach involves the alkylation of 1-(4-methylphenyl)ethanamine with octyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of 1-(4-Methylphenyl)ethylamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its desired form.

Types of Reactions:

    Oxidation: 1-(4-Methylphenyl)ethylamine can undergo oxidation reactions, leading to the formation of corresponding imines or amides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, allowing for the introduction of various functional groups. For example, reaction with alkyl halides can yield N-alkylated derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base or catalyst.

Major Products:

    Oxidation: Imines, amides

    Reduction: Primary amines

    Substitution: N-alkylated derivatives

Scientific Research Applications

1-(4-Methylphenyl)ethylamine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound can be used as a ligand in receptor binding studies or as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals, surfactants, or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)ethylamine involves its interaction with molecular targets such as receptors or enzymes. The compound can bind to specific sites on these targets, modulating their activity. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

    Phenethylamine: The parent compound, lacking the methyl and octyl substitutions.

    N-Octylphenethylamine: Similar structure but without the methyl group on the phenyl ring.

    N-Methylphenethylamine: Lacks the octyl group but has a methyl substitution on the nitrogen.

Uniqueness: 1-(4-Methylphenyl)ethylamine is unique due to the presence of both the methyl group on the phenyl ring and the octyl group on the nitrogen atom. This combination of substitutions imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

N-[1-(4-methylphenyl)ethyl]octan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N/c1-4-5-6-7-8-9-14-18-16(3)17-12-10-15(2)11-13-17/h10-13,16,18H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGMVYNODOXUIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(C)C1=CC=C(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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